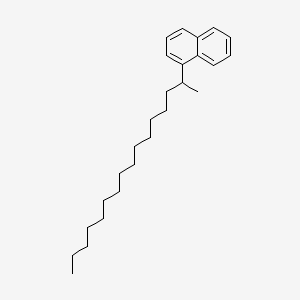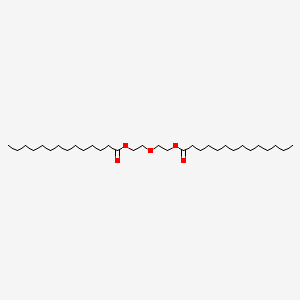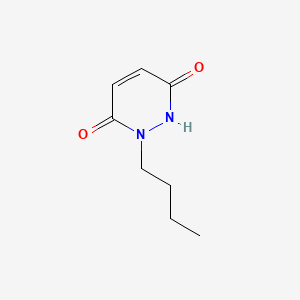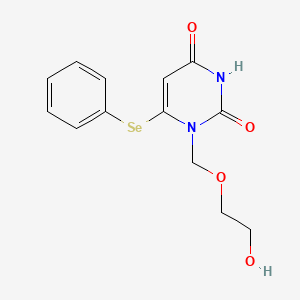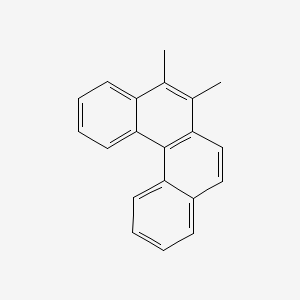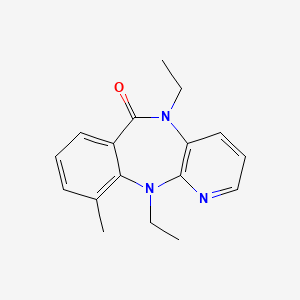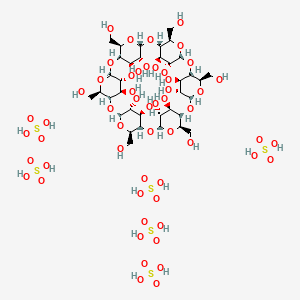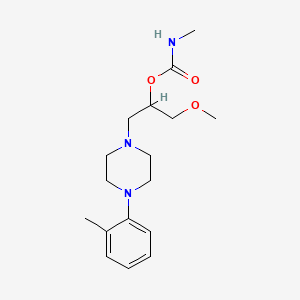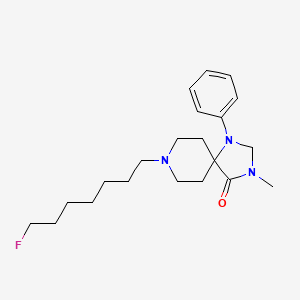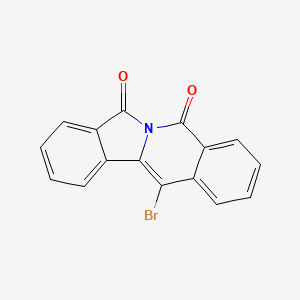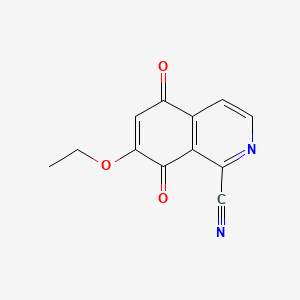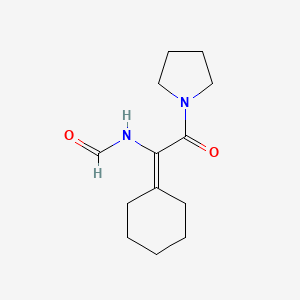
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is a complex organic compound with a unique structure that includes a cyclohexylidene group, a pyrrolidinyl group, and a formamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- typically involves the reaction of cyclohexanone with pyrrolidine and formamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like NMR and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- include:
- N-(1-cyclohexylidene-2-oxo-2-(pyrrolidin-1-yl)ethyl)formamide
- 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid
- N-methylformamide
Uniqueness
Formamide, N-(1-cyclohexylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
99506-27-1 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
N-(1-cyclohexylidene-2-oxo-2-pyrrolidin-1-ylethyl)formamide |
InChI |
InChI=1S/C13H20N2O2/c16-10-14-12(11-6-2-1-3-7-11)13(17)15-8-4-5-9-15/h10H,1-9H2,(H,14,16) |
Clé InChI |
WAEBTQAXFYPAED-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C(=O)N2CCCC2)NC=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


